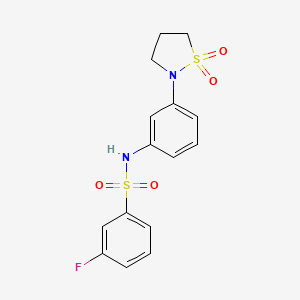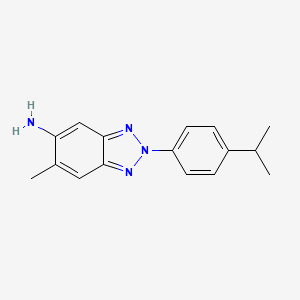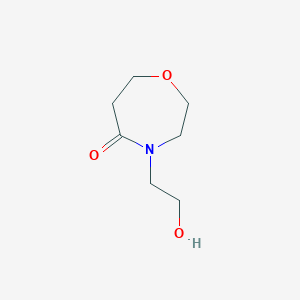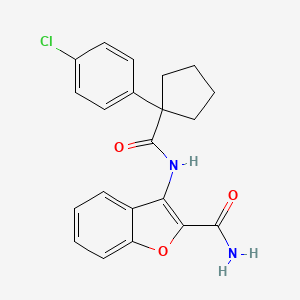![molecular formula C23H22N2O3S B2802879 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide CAS No. 1005299-66-0](/img/structure/B2802879.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-benzenesulfonyl derivatives, such as N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide, involves the combination of two privileged structures, benzenesulfonyl (BS) and tetrahydroquinoline (THQ) . These compounds were designed, prepared, and screened for antibacterial activity .Scientific Research Applications
Antibacterial Activity
One of the significant applications of this compound is its antibacterial activity . N-arylsulfonylhydrazones, a branch of acylhydrazones, serve a key role in medicinal chemistry. They display various biological activities, including antibacterial activities . Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity .
Green Synthesis
The compound can be synthesized via a green method, which involves a simple grindstone procedure . This method is more efficient than solution-based methods and has many advantages, such as mild conditions, reduced pollution, short reaction time, low costs, effective reproducibility, and simplicity in process and handling .
Anti-tumor Activity
N-arylsulfonylhydrazones, including the compound , have shown anti-tumor activity . This makes them valuable in the field of medicinal chemistry and drug development.
Antiviral Activity
These compounds also exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory activity . This could make it useful in the treatment of various inflammatory diseases.
Inhibitors of IMP-1
N-arylsulfonylhydrazones serve as novel inhibitors of IMP-1 . IMP-1 is a metallo-beta-lactamase that confers resistance to a broad range of beta-lactam antibiotics. Therefore, inhibitors of IMP-1 are of great interest in the field of antibiotic development.
Inhibitors of Carbonic Anhydrase
These compounds also act as inhibitors of carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons. Inhibitors of these enzymes have applications in the treatment of glaucoma, epilepsy, and other conditions.
Role in Organic Synthesis
The compound plays a fundamental role in organic chemistry, particularly in the development of novel synthetic methodologies for the creation of C–C bonds . This makes it a valuable tool in the field of organic synthesis .
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl derivatives have been found to targetCathepsin F , a cysteine protease involved in protein degradation .
Mode of Action
It’s known that n-benzenesulfonyl derivatives can generate reactive oxygen species (ros) and reactive nitrogen species, which can lead to cell death . This suggests that F2051-0087 might interact with its targets in a way that leads to the generation of these reactive species.
Biochemical Pathways
The generation of reactive oxygen species (ros) suggests that it might affect oxidative stress pathways and related cellular processes .
Result of Action
The result of F2051-0087’s action is likely to be cell death, given its potential to generate reactive oxygen species (ROS) and reactive nitrogen species . These reactive species can cause damage to cellular components, leading to cell death.
Safety and Hazards
While specific safety and hazard information for N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide is not available, related compounds such as benzenesulfonyl hydrazide are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin and eye irritation, and may be toxic if ingested .
Future Directions
Benzosultams, a subclass of bicyclic sulfonamides which includes compounds like N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide, have been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the development of new synthetic classes of antimicrobials based on these structures represents a promising direction for future research .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-13-12-18-9-6-14-25(22(18)16-20)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKNAVIVCLKSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)
![[2-(3-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2802802.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2802805.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)


![4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B2802819.png)